4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine and two 2,4-dimethylphenyl groups attached to the pyrazole ring, making it a highly substituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole typically involves multistep reactions starting from readily available precursors. One common method involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution Reactions: The 2,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the bromine and dimethyl groups, leading to different chemical and biological properties.
4-chloro-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole: Similar structure but with chlorine instead of bromine, which can affect reactivity and biological activity.
4-bromo-3,5-diphenyl-1H-pyrazole: Similar structure but without the dimethyl groups, leading to different steric and electronic effects.
Uniqueness
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is unique due to the presence of both bromine and two 2,4-dimethylphenyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c1-11-5-7-15(13(3)9-11)18-17(20)19(22-21-18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJTXDUWZIUITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=NN2)C3=C(C=C(C=C3)C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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